

1,1-Ethanediol chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,1-Ethanediol

Cat. No.: B1196304

Get Quote

An In-depth Technical Guide to 1,1-Ethanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Ethanediol (acetaldehyde monohydrate) is a geminal diol with the chemical formula C₂H₆O₂. It exists as a transient species in aqueous solutions of acetaldehyde, representing the hydrated form of this key metabolite. While its instability has made isolation challenging, understanding the properties and behavior of **1,1-ethanediol** is crucial for researchers in various fields, including biochemistry, toxicology, and drug development, due to its role in the metabolic pathway of ethanol. This technical guide provides a comprehensive overview of the chemical and physical properties of **1,1-ethanediol**, detailed experimental protocols for its characterization in solution, and its significance in biological systems.

Core Chemical and Physical Properties

1,1-Ethanediol is formed through the hydration of the aldehyde group of acetaldehyde. This reaction is a reversible equilibrium, and the diol is a significant species in aqueous solutions of acetaldehyde.

Property	Value	Citation(s)
Chemical Formula	C ₂ H ₆ O ₂	[1][2]
Molecular Weight	62.07 g/mol	[1][2]
IUPAC Name	Ethane-1,1-diol	[1]
Synonyms	Acetaldehyde hydrate, gemethanediol	[1]
CAS Number	4433-56-1	[1]
Canonical SMILES	CC(O)O	[1]
Physical State	Exists in aqueous solution	

Synthesis and Stability

The primary route to the formation of **1,1-ethanediol** is the hydration of acetaldehyde in an aqueous environment. The reaction is a nucleophilic addition of water to the carbonyl carbon of acetaldehyde.

Reaction: CH₃CHO + H₂O ⇌ CH₃CH(OH)₂

This equilibrium is dynamic, and the relative concentrations of acetaldehyde and **1,1-ethanediol** are dependent on factors such as temperature and the presence of catalysts. **1,1-Ethanediol** is a transient species and has not been isolated in a pure, stable form. Its stability is a subject of theoretical interest, with computational studies suggesting it is thermodynamically more stable than its isomer, **1,2-ethanediol** (ethylene glycol).

Experimental Protocols

Due to its transient nature, the study of **1,1-ethanediol** involves the analysis of the acetaldehyde-water equilibrium. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of the Acetaldehyde Hydration Equilibrium

Foundational & Exploratory

This protocol outlines the determination of the equilibrium constant for the hydration of acetaldehyde by measuring the ultraviolet (UV) absorbance of the unhydrated acetaldehyde.

Principle: The carbonyl group (C=O) of acetaldehyde exhibits a characteristic UV absorbance, whereas the hydrated form, **1,1-ethanediol**, does not. By measuring the change in absorbance, the concentration of unhydrated acetaldehyde at equilibrium can be determined.

Materials:

- Acetaldehyde (freshly distilled)
- Deionized water
- UV-Vis Spectrophotometer with temperature control
- · Quartz cuvettes (1 cm path length)
- · Volumetric flasks and pipettes

Procedure:

- Preparation of Acetaldehyde Stock Solution: Prepare a concentrated stock solution of acetaldehyde in a non-aqueous solvent (e.g., acetonitrile) to minimize hydration before the experiment.
- Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for the n → π* transition of the acetaldehyde carbonyl group (typically around 277 nm). Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).
- Measurement: a. Add a known volume of deionized water to a quartz cuvette and use it as a blank. b. Inject a small, precise volume of the acetaldehyde stock solution into the cuvette containing the blank water. c. Immediately begin recording the absorbance over time. The initial absorbance will be high and will decrease as the acetaldehyde hydrates to form 1,1-ethanediol, reaching a stable equilibrium value.
- Determination of Molar Absorptivity (ε): To calculate the concentration of unhydrated acetaldehyde, the molar absorptivity must be determined. This can be achieved by

measuring the absorbance of known concentrations of acetaldehyde in a non-aqueous solvent where hydration is negligible.

- Calculation of Equilibrium Constant (K_eq):
 - The concentration of unhydrated acetaldehyde at equilibrium, [CH₃CHO], is calculated using the Beer-Lambert law: A = εbc, where A is the equilibrium absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
 - The initial concentration of acetaldehyde, [CH₃CHO]₀, is known from the amount added.
 - The concentration of 1,1-ethanediol at equilibrium is [CH₃CH(OH)₂] = [CH₃CHO]₀ [CH₃CHO].
 - The equilibrium constant is then calculated as: K eq = [CH₃CH(OH)₂] / [CH₃CHO].

¹H NMR Spectroscopic Analysis of Acetaldehyde Hydration

This protocol describes the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to directly observe and quantify both acetaldehyde and **1,1-ethanediol** in an aqueous solution.

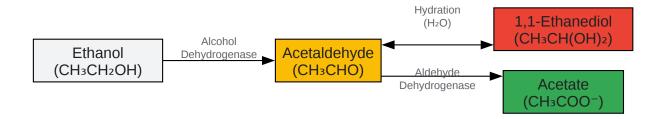
Principle: The protons in acetaldehyde and **1,1-ethanediol** have distinct chemical shifts in the ¹H NMR spectrum, allowing for their simultaneous detection and quantification. The relative integration of the signals corresponding to each species provides a direct measure of their equilibrium concentrations.

Materials:

- Acetaldehyde
- Deuterium oxide (D₂O)
- NMR spectrometer
- NMR tubes

Procedure:

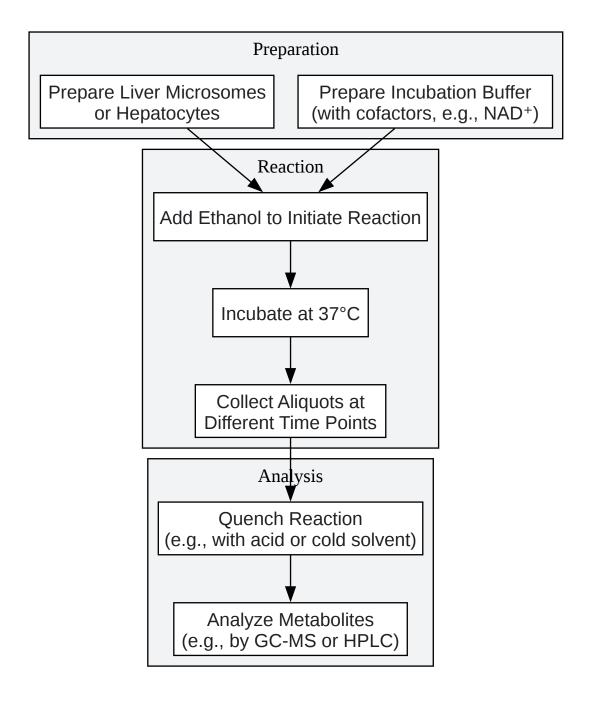
- Sample Preparation: Prepare a solution of acetaldehyde in D₂O directly in an NMR tube. The
 concentration should be chosen to give a good signal-to-noise ratio.
- NMR Spectrometer Setup:
 - Tune and shim the NMR spectrometer for the sample.
 - Set the temperature of the NMR probe to the desired experimental temperature.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum of the sample.
 - Typical signals to observe are:
 - Acetaldehyde: A quartet for the aldehydic proton (~9.8 ppm) and a doublet for the methyl protons (~2.2 ppm).
 - **1,1-Ethanediol**: A quartet for the CH proton (~5.2 ppm) and a doublet for the methyl protons (~1.4 ppm).
- Data Processing and Analysis:
 - Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
 - Integrate the area under the peaks corresponding to the methyl protons of both acetaldehyde and 1,1-ethanediol.
- Calculation of Equilibrium Constant (K eq):
 - The ratio of the integrals of the methyl peaks is directly proportional to the molar ratio of the two species.
 - K_eq = (Integral of 1,1-ethanediol methyl peak) / (Integral of acetaldehyde methyl peak).


Biological Relevance and Signaling Pathways

1,1-Ethanediol is an intermediate in the metabolic pathway of ethanol. In the liver, ethanol is oxidized to acetaldehyde by the enzyme alcohol dehydrogenase. The resulting acetaldehyde exists in equilibrium with its hydrated form, **1,1-ethanediol**. Acetaldehyde is then further oxidized to acetate by aldehyde dehydrogenase.

Ethanol Metabolism Pathway

The following diagram illustrates the central role of the acetaldehyde-**1,1-ethanediol** equilibrium in the metabolism of ethanol.


Click to download full resolution via product page

Ethanol Metabolism Pathway

Experimental Workflow for In Vitro Ethanol Metabolism Study

The following workflow can be used to study the metabolism of ethanol in a controlled laboratory setting, for example, using liver microsomes or hepatocytes.

Click to download full resolution via product page

In Vitro Ethanol Metabolism Workflow

Conclusion

1,1-Ethanediol, while a transient and difficult-to-isolate compound, is a fundamentally important species in the chemistry and biochemistry of acetaldehyde. Its formation through hydration significantly affects the properties and reactivity of aqueous acetaldehyde solutions.

For researchers in drug development and toxicology, a thorough understanding of the equilibrium between acetaldehyde and **1,1-ethanediol** is essential for accurately modeling the metabolic fate of ethanol and the biological effects of its metabolites. The experimental protocols provided in this guide offer robust methods for the characterization of this important, yet elusive, molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hydration of acetaldehyde. I. Equilibrium thermodynamic parameters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. datapdf.com [datapdf.com]
- To cite this document: BenchChem. [1,1-Ethanediol chemical formula and molecular weight].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196304#1-1-ethanediol-chemical-formula-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com